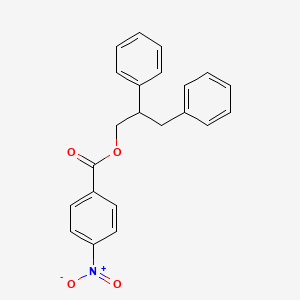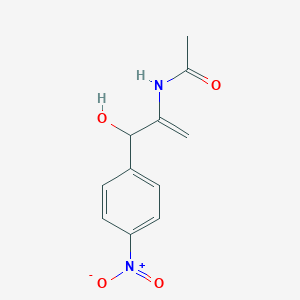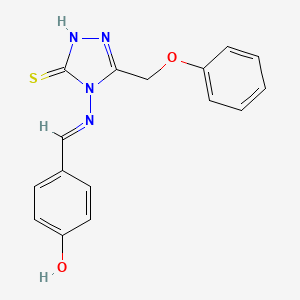
2,3-Diphenylpropyl 4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diphenylpropyl 4-nitrobenzoate is an organic compound characterized by the presence of two phenyl groups attached to a propyl chain, which is esterified with 4-nitrobenzoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenylpropyl 4-nitrobenzoate typically involves the esterification of 2,3-diphenylpropanol with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: 2,3-Diphenylpropyl 4-aminobenzoate.
Substitution: 2,3-Diphenylpropanol and 4-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
2,3-Diphenylpropyl 4-nitrobenzoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3-Diphenylpropyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
- 2,3-Diphenylpropyl 3-nitrobenzoate
- 2,3-Diphenylpropyl 2-nitrobenzoate
- Benzyl 4-nitrobenzoate
Comparison: 2,3-Diphenylpropyl 4-nitrobenzoate is unique due to the specific positioning of the nitro group on the benzoate moiety, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound for various applications .
Eigenschaften
CAS-Nummer |
6337-74-2 |
|---|---|
Molekularformel |
C22H19NO4 |
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
2,3-diphenylpropyl 4-nitrobenzoate |
InChI |
InChI=1S/C22H19NO4/c24-22(19-11-13-21(14-12-19)23(25)26)27-16-20(18-9-5-2-6-10-18)15-17-7-3-1-4-8-17/h1-14,20H,15-16H2 |
InChI-Schlüssel |
MLAWFYAMSSNCKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-N-[3-[(4-methylphenyl)sulfonyl]-1-(1-phenylethyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]benzamide](/img/structure/B11968211.png)


![2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11968231.png)
![(1E,2Z)-2-Bromo-3-phenyl-2-propenal [7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11968233.png)
![2-bromo-4-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B11968262.png)

![1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene](/img/structure/B11968269.png)
![4-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11968277.png)


![N-(4-chlorophenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11968296.png)
![N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11968308.png)
